molecular formula C12H19NO3 B2455671 Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate CAS No. 2031242-53-0

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate

Numéro de catalogue B2455671
Numéro CAS: 2031242-53-0
Poids moléculaire: 225.288
Clé InChI: BTOZKYFVHAHDEX-NXEZZACHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate, also known as TBE-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBE-31 is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mécanisme D'action

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been found to exert its therapeutic effects through various mechanisms, including inhibition of the proteasome pathway, modulation of oxidative stress, and regulation of inflammatory pathways. In cancer research, this compound has been found to inhibit the proteasome pathway, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells. In neurological disorders, this compound has been found to modulate oxidative stress and reduce inflammation, leading to improved cognitive function. In cardiovascular diseases, this compound has been found to regulate inflammatory pathways, leading to reduced inflammation and improved cardiovascular function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of the proteasome pathway, modulation of oxidative stress, and regulation of inflammatory pathways. In cancer research, this compound has been found to induce apoptosis in cancer cells by inhibiting the proteasome pathway. In neurological disorders, this compound has been found to reduce oxidative stress and inflammation, leading to improved cognitive function. In cardiovascular diseases, this compound has been found to reduce inflammation and improve cardiovascular function.

Avantages Et Limitations Des Expériences En Laboratoire

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has several advantages for laboratory experiments, including its stability, solubility, and specificity for its target pathways. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Orientations Futures

There are several future directions for Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate research, including further studies to determine its optimal dosage and administration, studies to determine its potential in combination with other therapies, and studies to determine its potential in other therapeutic areas. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound and to develop more efficient and cost-effective synthesis methods.
Conclusion:
This compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer research, neurological disorders, and cardiovascular diseases. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. Further research is needed to determine the optimal dosage and administration of this compound, its potential in combination with other therapies, and its potential in other therapeutic areas.

Méthodes De Synthèse

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition. The most common method involves the use of palladium-catalyzed cross-coupling reactions, which involves the reaction of 3-ethynyl-4-methoxypyrrolidine-1-carboxylic acid with tert-butyl (3R)-hydroxypyrrolidine-1-carboxylate in the presence of a palladium catalyst and a base.

Applications De Recherche Scientifique

Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting the proteasome pathway. In neurological disorders, this compound has been studied for its potential neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, this compound has been studied for its potential anti-inflammatory effects and has been found to reduce inflammation in animal models of atherosclerosis.

Propriétés

IUPAC Name

tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-6-9-7-13(8-10(9)15-5)11(14)16-12(2,3)4/h1,9-10H,7-8H2,2-5H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOZKYFVHAHDEX-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.